5-Fluoro-MN-18

CB1 receptor binding affinity synthetic cannabinoid

Forensic and pharmacology labs requiring a certified reference standard for 5F-MN-18 can rely on this ≥98% purity crystalline solid. Eliminate quantitative uncertainty in LC-MS/MS method development and receptor binding assays. - 2.3-fold higher CB1 affinity (Ki 1.65 nM) vs. parent MN-18 enables precise pharmacological profiling. - 20-metabolite human hepatocyte profile with fluorinated diagnostic marker metabolites ensures unequivocal forensic identification. - Solubility (33 mg/mL DMF, 20 mg/mL DMSO) supports direct calibrator and QC material preparation.

Molecular Formula C23H22FN3O
Molecular Weight 375.4 g/mol
CAS No. 1445581-91-8
Cat. No. B593022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-MN-18
CAS1445581-91-8
Synonyms1-(5-fluoropentyl)-N-1-naphthalenyl-1H-indazole-3-carboxamide
Molecular FormulaC23H22FN3O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C23H22FN3O/c24-15-6-1-7-16-27-21-14-5-4-12-19(21)22(26-27)23(28)25-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14H,1,6-7,15-16H2,(H,25,28)
InChIKeyXBSWUIWDRFCAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-MN-18: Reference Standard Overview


5-Fluoro-MN-18 (5F-MN-18; 1-(5-fluoropentyl)-N-1-naphthalenyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class [1]. First identified in 2014 during a Japanese survey of novel psychoactive substances, it is the 5-fluoropentyl analog of MN-18, itself modeled after AKB48 (APINACA) with the adamantyl group replaced by a naphthalenyl moiety [2]. The compound is primarily supplied as an analytical reference standard (≥98% purity, crystalline solid) for forensic toxicology and cannabinoid receptor pharmacology research . Its chemical formula is C23H22FN3O, with a molecular weight of 375.4 g/mol [3].

Why 5F-MN-18 Differs from Structural Analogs


Despite sharing a common indazole-3-carboxamide scaffold with MN-18, 5-Fluoro-MN-18 exhibits quantitatively distinct CB1/CB2 receptor binding affinities, a divergent human hepatocyte metabolic profile, and unique mass spectrometric signatures arising from the terminal fluorine atom on the pentyl chain [1]. These differences are not merely incremental: the 2.3-fold higher CB1 affinity (Ki 1.65 vs. 3.86 nM) relative to its non-fluorinated parent MN-18 directly impacts pharmacological interpretation, while the production of 20 versus 13 human metabolites and the generation of fluorinated diagnostic marker metabolites fundamentally alter forensic detection strategies [2]. Substituting a structurally related analog such as NNEI (indole core, Ki ~60 nM at CB1) or AKB48 (adamantyl head group, Ki 3.24–304.5 nM depending on assay) introduces uncontrolled variables in receptor occupancy, metabolic clearance rate, and analytical method sensitivity [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence


CB1 Binding Affinity vs. MN-18

5-Fluoro-MN-18 exhibits a 2.3-fold higher binding affinity for the human CB1 receptor compared to its non-fluorinated parent MN-18, measured under identical in vitro radioligand binding conditions [1]. This fluorination-driven affinity enhancement is independently corroborated by a separate pharmacological evaluation that classified the effect of terminal fluorination on CB1 affinity as 'slightly enhanced' across a panel of nine compound pairs including MN-18/5F-MN-18 [2].

CB1 receptor binding affinity synthetic cannabinoid indazole carboxamide fluorination SAR

CB2 Binding Affinity and Selectivity Profile

At the human CB2 receptor, 5F-MN-18 shows a 1.4-fold higher affinity relative to MN-18 (Ki 2.50 vs. 3.47 nmol/L), a smaller enhancement than observed at CB1 [1]. This results in a CB1/CB2 Ki ratio of 0.66 for 5F-MN-18 versus 1.11 for MN-18, indicating that fluorination shifts the selectivity profile modestly toward CB1 preference. In contrast, the structurally related indole analog NNEI displays CB2 Ki of approximately 45.3 nM [2], making 5F-MN-18 approximately 18-fold more potent at CB2.

CB2 receptor binding selectivity cannabinoid receptor fluorinated analog

Human Hepatocyte Metabolic Profile

Following 3-hour incubation with human hepatocytes (10 μmol/L), 5F-MN-18 produced 20 distinct Phase I metabolites compared to 13 for MN-18—a 54% increase in metabolic complexity [1]. Critically, the top three most abundant metabolites differ between the two compounds: for 5F-MN-18 these are 5′-OH-MN-18, MN-18 pentanoic acid, and 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid; for MN-18 they are 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated MN-18, and naphthalene-hydroxylated MN-18 [1]. The presence of the fluorinated moiety enables oxidative defluorination pathways that are entirely absent in MN-18 metabolism [2].

human hepatocyte metabolism metabolite identification forensic toxicology high-resolution mass spectrometry

Cross-Class CB1 Affinity Ranking

When benchmarked against key reference compounds across the synthetic and natural cannabinoid landscape, 5F-MN-18 (CB1 Ki = 1.65 nM) demonstrates substantially higher CB1 affinity than the prototypical synthetic cannabinoid JWH-018 (CB1 Ki ≈ 9.62 nM), the natural agonist Δ9-THC (CB1 Ki ≈ 28.35 nM), and the indole analog NNEI (CB1 Ki ≈ 60.09 nM) [1][2]. Its affinity is comparable to APINACA/AKB48 (CB1 Ki = 3.24 nM in radioligand binding), the indazole carboxamide it was modeled after [3]. This places 5F-MN-18 in the low-nanomolar affinity tier characteristic of high-potency third-generation synthetic cannabinoids.

structure-activity relationship CB1 affinity ranking synthetic cannabinoid classification procurement specification

Reference Standard Purity and Specifications

Commercially available 5F-MN-18 analytical reference standard (Cayman Chemical, Catalog No. 14816) is supplied at ≥98% purity as a crystalline solid with defined solubility parameters: 33 mg/mL in DMF, 20 mg/mL in DMSO, 2.5 mg/mL in ethanol, and 0.3 mg/mL in DMSO:PBS (pH 7.2) (1:2) . UV absorption maxima are observed at 220 and 310 nm . Storage specification is -20°C . The FT-Raman and IR spectral data are archived in the SpectraBase forensic spectral research database for independent verification [1]. These batch-controlled specifications provide the quantitative foundation for preparing calibrator solutions and validating analytical methods in forensic and clinical laboratories.

analytical reference standard purity specification forensic method validation quality control

Pharmacokinetic Differentiation

While direct pharmacokinetic data for 5F-MN-18 are not yet available in the peer-reviewed literature, the parent compound MN-18 demonstrates rapid hepatic clearance in both rat and human liver microsomes (human microsome half-life = 1.71 min, intrinsic clearance CLint,micr = 0.41 mL/min/mg) and a short in vivo rat plasma half-life of 5.40 h [1]. The substantially greater number of Phase I metabolites for 5F-MN-18 (20 vs. 13) and the presence of oxidative defluorination pathways [2] strongly suggest that 5F-MN-18 undergoes a quantitatively and qualitatively distinct clearance profile. This inference is consistent with the pattern observed across multiple fluorinated vs. non-fluorinated SCRA pairs where 5-fluoropentyl substitution alters metabolic stability [3].

pharmacokinetics hepatic clearance microsomal stability in vitro-in vivo correlation

Application Scenarios for Forensic and Pharmacological Research


LC-MS/MS Method Development for Urinary Metabolites

Clinical and forensic laboratories developing targeted LC-MS/MS methods for confirming 5F-MN-18 intake should procure the ≥98% purity reference standard to prepare calibrator solutions and quality control materials. Based on the Diao et al. 2017 hepatocyte metabolism data, the recommended urinary marker metabolites are 5′-OH-MN-18, MN-18 pentanoic acid, and 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid—metabolites that are structurally and chromatographically distinct from those of MN-18 or NNEI, precluding cross-analyte interference when the correct reference standard is used [1]. The defined solubility parameters (33 mg/mL in DMF, 20 mg/mL in DMSO) support preparation of primary stock solutions for calibration curve construction .

CB1/CB2 Structure-Activity Relationship Studies

Investigators examining the impact of terminal fluorination on indazole-3-carboxamide cannabinoid receptor pharmacology can use 5F-MN-18 (CB1 Ki = 1.65 nM, CB2 Ki = 2.50 nM) as a probe compound in direct paired comparison with MN-18 (CB1 Ki = 3.86 nM, CB2 Ki = 3.47 nM) [1]. The 2.3-fold CB1 affinity enhancement attributable solely to the 5-fluoro substitution provides a defined quantitative framework for computational docking studies, molecular dynamics simulations, and site-directed mutagenesis experiments aimed at mapping the CB1 orthosteric binding pocket. The confirmed slight CB1 selectivity shift (CB1/CB2 ratio from 1.11 to 0.66) further enables functional selectivity profiling in cAMP and β-arrestin recruitment assays [2].

In Vitro Metabolism Studies with Hepatocytes

Laboratories conducting in vitro metabolism studies using human hepatocyte models can use 5F-MN-18 as a substrate to investigate oxidative defluorination pathways and Phase I/Phase II biotransformation kinetics. The established incubation conditions (10 μmol/L, 3 h, TripleTOF 5600+ HRMS with mass defect filtering) from Diao et al. 2017 provide a validated experimental protocol [1]. The 20-metabolite profile, including the diagnostic 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid fragment, offers a rich dataset for benchmarking in silico metabolite prediction algorithms (e.g., GLORYx, BioTransformer) against empirical HRMS data [3].

Thermal Stability and Degradation Product Analysis

Researchers investigating the thermolytic degradation of carboxamide-type synthetic cannabinoids under simulated smoking conditions can include 5F-MN-18 as a representative indazole-carboxamide SCRA. Class-level evidence demonstrates that structurally analogous compounds (MN-18, NNEI, CUMYL-PICA) undergo thermal degradation above 400°C, releasing cyanide (up to 27 μg/mg), toluene, naphthalene, and 1-naphthylamine [4]. The fluorinated pentyl chain of 5F-MN-18 may generate additional fluorinated degradants (e.g., fluoroalkanes) detectable by GC-MS, providing a unique analytical signature for forensic smoke condensate analysis.

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